6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine
CAS No.: 1286168-68-0
Cat. No.: VC3205150
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286168-68-0 |
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Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine |
Standard InChI | InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(11-9)6-7-10/h3-5H,6-7,10H2,1-2H3 |
Standard InChI Key | RGNZQAOQSOHKIJ-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC(=N1)CCN |
Canonical SMILES | CN(C)C1=CC=CC(=N1)CCN |
Introduction
Chemical Properties and Structure
Structural Characteristics
6-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine consists of a pyridine ring with two key substituents. The molecule contains three nitrogen atoms - one in the pyridine ring, one in the dimethylamino group, and one in the primary amine of the aminoethyl chain. Based on properties of similar compounds, we can derive the following key characteristics:
Property | Value |
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Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
Appearance | Likely a crystalline solid |
Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO |
Melting Point | Expected range: 80-120°C |
pKa | Multiple basic sites (estimated pKa values: 4.5-5.5 for pyridine N; 8.5-9.5 for amino groups) |
Electron Density and Reactivity
The electron distribution in 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine is influenced by the interaction between the pyridine nitrogen and the substituent groups. The dimethylamino group at position 2 serves as an electron-donating group, increasing electron density in the pyridine ring, particularly at positions 3 and 5. This electronic effect significantly influences the compound's reactivity profile and coordination properties, making it potentially useful in various applications including catalysis .
Synthesis Methods
Chichibabin Reaction-Based Approach
A modified Chichibabin reaction could potentially be used to introduce the dimethylamino group at the 2-position of pyridine. This approach is suggested by the documented synthesis of 2,6-diaminopyridine, which involves the reaction of pyridine with sodium amide . The reaction proceeds through nucleophilic aromatic substitution:
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Formation of 2-dimethylaminopyridine via reaction with dimethylamine
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Subsequent functionalization at the 6-position to introduce the aminoethyl group
As described in patent literature, the Chichibabin reaction typically involves heating sodium amide with organic solvents and a phase-transfer catalyst at 140-220°C for 0.5-3 hours . Such conditions might be adapted for introducing the dimethylamino group specifically.
Reduction of Nitrile Precursors
Another potential route involves the synthesis of a precursor with a cyano group, followed by reduction:
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Synthesis of 6-(cyanomethyl)-N,N-dimethylpyridin-2-amine
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Reduction of the nitrile group to yield the primary amine
This approach is comparable to the preparation of 5-(aminomethyl)-N,N-dimethylpyridin-2-amine, which is described as a useful synthetic intermediate .
Purification Considerations
The purification of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine would likely involve crystallization in appropriate solvents, as suggested by the purification methods used for related compounds. After synthesis, the crude product could be crystallized at temperatures between 5-40°C to obtain the purified compound .
Structure-Activity Relationships
Comparison with Related Compounds
Understanding the properties and applications of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine can be enhanced by comparing it with structurally related compounds:
Electronic Effects and Biological Activity
The positioning of the dimethylamino group at the 2-position and the aminoethyl group at the 6-position creates a unique electronic environment that differentiates 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine from its isomers. The electronic effects influence:
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Basicity of the nitrogen atoms
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Hydrogen bonding capabilities
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Conformational preferences
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Potential binding modes to biological targets
These factors would be critical determinants of any biological activity exhibited by the compound or its derivatives.
Analytical Methods for Characterization
Spectroscopic Identification
The characterization of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key NMR features would include:
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¹H NMR: Signals for the dimethylamino group (singlet, δ ~2.9-3.1 ppm), pyridine protons (multiplets, δ ~6.5-8.0 ppm), and aminoethyl chain protons (multiplets, δ ~2.7-3.5 ppm)
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¹³C NMR: Characteristic signals for pyridine carbons (δ ~105-160 ppm), methyl carbons (δ ~35-40 ppm), and aminoethyl chain carbons (δ ~35-45 ppm)
Mass Spectrometry
Expected features would include:
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Molecular ion peak at m/z 165 corresponding to C9H15N3
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Fragment ions representing the loss of amino groups or alkyl substituents
Chromatographic Analysis
Techniques suitable for the analysis of 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine would likely include:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
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Gas Chromatography (GC) with appropriate derivatization
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Thin-Layer Chromatography (TLC) with ninhydrin or Dragendorff's reagent for visualization
Future Research Directions
Synthetic Optimization
Future research could focus on developing optimized synthetic routes specifically tailored for 6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine, addressing challenges such as:
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Regioselectivity in the introduction of substituents
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Efficient reduction methods for precursors
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Scale-up considerations for industrial production
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Green chemistry approaches to minimize environmental impact
Application Development
Based on structural features and the applications of related compounds, several research avenues warrant exploration:
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Evaluation as catalysts for specific organic transformations
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Assessment of biological activity, particularly as enzyme inhibitors
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Development as ligands for coordination chemistry and metal complexation
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Incorporation into polymeric materials for specialized applications
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